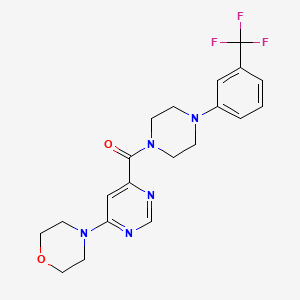

(6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(6-morpholin-4-ylpyrimidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2/c21-20(22,23)15-2-1-3-16(12-15)26-4-6-28(7-5-26)19(29)17-13-18(25-14-24-17)27-8-10-30-11-9-27/h1-3,12-14H,4-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVWNKXZIMVSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=NC=N3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common approach involves the following steps:

Formation of the Pyrimidine Ring: : This step includes the condensation of an appropriate aldehyde with a nitrile to form the pyrimidine ring.

Substitution with Morpholine: : The pyrimidine ring undergoes substitution with morpholine under basic conditions.

Coupling with Piperazine: : The substituted pyrimidine is then reacted with a piperazine derivative in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Introduction of the Trifluoromethyl Group: : Finally, the phenyl ring is modified to introduce the trifluoromethyl group using electrophilic fluorination reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound involves similar steps but utilizes continuous flow reactors to enhance reaction efficiency and yield. Conditions such as temperature, pressure, and solvent choice are optimized to scale up the synthesis while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The SNAr mechanism proceeds via displacement of a leaving group (e.g., bromine or chlorine) on the pyrimidine ring by the piperazine nucleophile. This step is facilitated by electron-withdrawing groups on the aromatic ring (e.g., nitro, chloro) and optimized by controlling reaction temperature and solvent choice .

Sulfonation

The reaction of piperazine with sulfonyl chlorides occurs via nucleophilic attack on the electrophilic sulfur atom, forming a sulfonamide bond. The trifluoromethylphenyl group enhances lipophilicity and metabolic stability .

Amide Bond Formation

The methanone group is formed through coupling of the pyrimidine-piperazine intermediate with a substituted acid. This step often employs coupling agents like HATU to activate the carboxyl group, ensuring efficient bond formation .

Characterization Techniques

The compound’s structure is confirmed using:

Hydrolysis

The methanone group may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or their conjugate bases. This reactivity is critical in optimizing stability during synthesis.

Oxidation

The sulfonamide group (S=O) is resistant to oxidation, but the trifluoromethylphenyl substituent may undergo partial oxidation under harsh conditions .

Substitution Reactions

The nitrogen atoms in the piperazine and pyrimidine rings can participate in nucleophilic substitution, depending on reaction conditions .

Scientific Research Applications

Anticancer Properties

One of the primary applications of this compound is its role as an anticancer agent. Studies have demonstrated its efficacy in inhibiting fibroblast growth factor receptor tyrosine kinases, which are crucial in tumor growth and angiogenesis. For instance, a derivative known as NVP-BGJ398 exhibited significant antitumor activity in bladder cancer xenograft models, showcasing its potential as a new therapeutic option for cancer treatment .

Case Study: NVP-BGJ398

- Mechanism : Inhibits FGFR tyrosine kinases.

- Results : Significant reduction in tumor size in RT112 bladder cancer models.

- : Supports further development as an anticancer agent.

Pain Management

The compound has also been investigated for its analgesic properties. A study assessed the antinociceptive activity of related compounds in a neuropathic pain model. The results indicated that these compounds could effectively reduce pain without causing significant motor deficits, making them promising candidates for pain management therapies .

Case Study: Analgesic Activity

- Mechanism : Modulation of nerve growth factor levels.

- Results : Reduced tactile allodynia in animal models.

- : Potential for development into safer analgesics.

Anti-inflammatory Effects

Research has indicated that derivatives of this compound exhibit anti-inflammatory properties. A recent study synthesized various derivatives and evaluated their effects on inflammation in macrophage cells stimulated by lipopolysaccharides (LPS). Some derivatives showed promising results, suggesting potential applications in treating inflammatory diseases .

Case Study: Anti-inflammatory Activity

- Mechanism : Inhibition of inflammatory pathways in macrophages.

- Results : Reduction in inflammatory markers.

- : Potential application for inflammatory disease treatment.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy and safety profiles of these compounds. Researchers have explored various modifications to the morpholinopyrimidine scaffold to enhance biological activity while minimizing side effects. This ongoing research is crucial for developing more effective therapeutic agents .

Future Directions and Research Needs

Despite the promising results from initial studies, further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone. Key areas for future investigation include:

- Long-term toxicity studies.

- Detailed mechanism elucidation.

- Clinical trials to assess efficacy in human populations.

Mechanism of Action

The mechanism of action for (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include binding to active sites or altering the conformation of target proteins, affecting their function.

Comparison with Similar Compounds

(6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone (Compound 9)

- Structural Differences: The pyrimidine ring in Compound 9 is substituted with a chloro-trifluoromethylphenyl group at position 6 and a methyl group at position 2, instead of the morpholino group in the target compound.

- Synthesis : Prepared via trifluoroacetic acid-mediated deprotection of a carboxylate intermediate, followed by coupling with sulfonyl chlorides .

Pyrazolopyrimidinones (e.g., MK37)

- Structural Differences: Replaces the pyrimidine core with a pyrazolopyrimidinone scaffold.

- Synthesis : Utilizes HOBt/TBTU coupling reagents for amide bond formation between arylpiperazines and heterocyclic carboxylic acids .

- Bioactivity: Pyrazolopyrimidinones often exhibit kinase inhibition; however, the absence of a morpholino group may limit their selectivity in certain pathways.

Piperazine-Linked Compounds

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Structural Differences : Substitutes the pyrimidine ring with a thiophene ring.

- Synthesis : Synthesized via coupling of thiophene-2-carboxylic acid with arylpiperazine using HOBt/TBTU .

- Bioactivity: Thiophene derivatives often target serotonin receptors, but the lack of a pyrimidine-morpholino system may reduce affinity for kinases or ferroptosis-related targets .

4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)

- Structural Differences: Features a butanone linker and a pyrazole substituent instead of the methanone-pyrimidine system.

- Synthesis: Coupling of arylpiperazine with 4-(1H-pyrazol-4-yl)butanoic acid .

- Bioactivity : The extended linker may improve membrane permeability but reduce target specificity due to increased conformational flexibility.

Triazole- and Sulfonyl-Substituted Derivatives

(4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (Compound w3)

- Structural Differences : Incorporates a triazole-aniline-pyrimidine core and a 4-methylpiperazine group.

- Synthesis : Prepared via sequential amination and coupling reactions in isopropyl alcohol .

- Bioactivity: Triazole groups enhance metabolic stability, but the absence of a morpholino substituent may alter target engagement compared to the parent compound.

Comparative Data Table

Key Research Findings

Structural Impact on Solubility: The morpholino group in the target compound likely improves aqueous solubility compared to chloro- or methyl-substituted pyrimidines, critical for oral bioavailability .

Receptor Selectivity: Piperazine-linked trifluoromethylphenyl groups are common in CNS-targeting drugs, but pyrimidine-morpholino hybrids may offer unique selectivity for ferroptosis pathways, as suggested by studies on OSCC sensitivity to ferroptosis inducers .

Synthetic Flexibility : Compounds with sulfonyl or triazole substituents (e.g., 11a-j in ) demonstrate modular synthesis but require optimization for target engagement .

Biological Activity

The compound (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anti-inflammatory and anticonvulsant properties.

Synthesis

The synthesis of this compound typically involves the reaction of 6-morpholinopyrimidine derivatives with piperazine derivatives substituted with trifluoromethyl groups. The synthetic pathway is crucial for obtaining compounds with desired biological activities.

Anti-inflammatory Activity

Recent studies have demonstrated that morpholinopyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, a study reported that compounds derived from 6-morpholinopyrimidin-4-yl showed inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. Specifically, two derivatives, V4 and V8 , were highlighted for their ability to reduce inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression at non-cytotoxic concentrations. Western blot analyses confirmed decreased protein expression levels of iNOS and COX-2, indicating a robust anti-inflammatory mechanism through the inhibition of these pathways .

Table 1: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives

| Compound | NO Production Inhibition | iNOS Expression | COX-2 Expression |

|---|---|---|---|

| V4 | Significant | Decreased | Decreased |

| V8 | Significant | Decreased | Decreased |

Anticonvulsant Activity

In addition to anti-inflammatory properties, the compound has also been evaluated for anticonvulsant activity. A related study on piperazine derivatives indicated that compounds with similar structures exhibited protective effects against seizures in animal models. The most potent derivatives showed activity in maximal electroshock (MES) tests, suggesting potential for treating epilepsy .

Table 2: Anticonvulsant Activity of Piperazine Derivatives

| Compound | MES Test Result | 6-Hz Model Result |

|---|---|---|

| Compound A | Active | Active |

| Compound B | Inactive | Active |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds to their target proteins. The docking results indicated strong interactions with the active sites of iNOS and COX-2, supporting the observed biological activities. These interactions are primarily hydrophobic, which may contribute to the efficacy of these compounds in modulating inflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of morpholinopyrimidine derivatives:

- Inflammation Models : In vivo studies using animal models demonstrated that administration of these compounds significantly reduced markers of inflammation in tissues affected by LPS-induced inflammation.

- Epilepsy Models : Compounds similar to (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone were tested in seizure models, showing a reduction in seizure frequency and duration.

Q & A

Basic Research Questions

Q. What synthetic protocols are established for synthesizing (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone and its derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via multicomponent reactions such as the Petasis reaction. For example, derivatives are prepared by refluxing intermediates (e.g., 4-(6-morpholinopyrimidin-4-yl)piperazine) with substituted boronic acids and vanillin in anhydrous 1,4-dioxane at 80–90°C for 45–48 hours. Purification involves column chromatography (40:60 ethyl acetate:hexane) and characterization via TLC and NMR .

Q. How is structural confirmation achieved post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR at 500 MHz in chloroform-d) is critical for confirming substituent positions and molecular integrity. Complementary techniques include elemental analysis (C, H, N) to validate stoichiometry and melting point determination to assess purity. For example, compound V6 showed δ 11.12 (s, 1H) for phenolic -OH and δ 8.16 (s, 1H) for pyrimidine protons .

Advanced Research Questions

Q. How can researchers design experiments to evaluate anti-inflammatory activity?

- Methodological Answer : In vitro assays using RAW264.7 macrophages or human peripheral blood mononuclear cells (PBMCs) are recommended. Measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA and assess cytotoxicity using MTT assays. For example, derivatives with trifluoromethyl groups showed enhanced activity due to increased lipophilicity, but cytotoxicity must be monitored at concentrations ≤10 μM .

Q. What strategies optimize synthetic yield and purity under varying reaction conditions?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Lithium hydroxide in ethanol improves cyclization efficiency during pyrimidine ring formation.

- Reflux time adjustment : Extending reflux beyond 48 hours increases byproduct formation, while <45 hours reduces conversion.

- Solvent selection : Anhydrous 1,4-dioxane minimizes side reactions compared to THF .

Q. How to resolve contradictions in biological activity data across derivatives?

- Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. cytotoxicity) may arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -CF) enhance target binding but may increase off-target interactions. Use SAR studies to correlate substituent position (meta vs. para) with activity. Comparative molecular docking (e.g., COX-2 vs. NF-κB) can identify key binding residues .

Q. What computational approaches predict binding affinity to therapeutic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions with kinases or GPCRs. For morpholinopyrimidine derivatives, prioritize targets like PI3Kγ or serotonin receptors (5-HT) due to structural analogy with known inhibitors. Validate predictions via SPR (surface plasmon resonance) binding assays .

Guidelines for Methodological Rigor

- Reproducibility : Report solvent purity (e.g., anhydrous dioxane) and catalyst batches to ensure consistency.

- Data Validation : Use triplicate measurements for biological assays and include positive controls (e.g., dexamethasone for anti-inflammatory studies).

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing and avoid unapproved in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.